2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethylquinazoline with an amine derivative, followed by cyclization to form the quinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including purification and isolation steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and anticancer properties .
Scientific Research Applications
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C18H17N5O/c1-10-5-3-6-12-11(2)20-18(22-16(10)12)23-17-19-9-13-14(21-17)7-4-8-15(13)24/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,20,21,22,23) |
InChI Key |
NVUUAIOEGFKWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CCCC4=O)C |
Origin of Product |
United States |
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